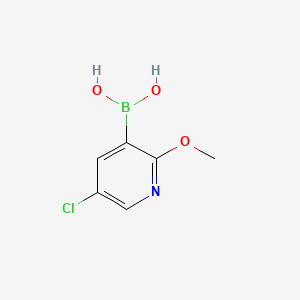
(R)-1-(2-Bromophenyl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Metabolic Pathway Studies One significant application of compounds related to (R)-1-(2-Bromophenyl)ethanamine hydrochloride in scientific research is in the study of their metabolism within biological systems. For example, the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a compound structurally similar to (R)-1-(2-Bromophenyl)ethanamine hydrochloride, has been explored in rats. This research aimed to understand the metabolic pathways, identifying several metabolites through enzymatic hydrolysis and analysis. Such studies are crucial for understanding how these substances are processed in living organisms and can inform safety, therapeutic potential, and environmental impact assessments (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Synthetic and Catalytic Chemistry Another vital application area is in synthetic and catalytic chemistry, where compounds like (R)-1-(2-Bromophenyl)ethanamine hydrochloride serve as intermediates or catalysts in chemical reactions. For instance, the enantioselective enzymatic acylation of 1-(3′-bromophenyl)ethylamine showcases the utility of such compounds in synthesizing enantiomerically pure substances. This process yields high isolated yield and enantiomeric excess, demonstrating the compound's role in producing pharmaceutically relevant substances with precise stereochemistry (Gill, Das, & Patel, 2007).
Environmental Chemistry and Toxicology Research into the environmental fate and potential toxicological impact of brominated compounds, including those structurally related to (R)-1-(2-Bromophenyl)ethanamine hydrochloride, constitutes another application. Studies on the pyrolysis of brominated hydrocarbons, for instance, help understand the conditions under which hazardous byproducts like brominated dioxins might form. This knowledge is critical for assessing the environmental risk associated with the use of brominated flame retardants and for developing safer disposal and degradation strategies (Evans & Dellinger, 2003).
Pharmacology and Medicinal Chemistry In pharmacology and medicinal chemistry, derivatives of (R)-1-(2-Bromophenyl)ethanamine hydrochloride are explored for their potential therapeutic applications. For example, studies on compounds structurally related to (R)-1-(2-Bromophenyl)ethanamine hydrochloride contribute to the development of new drugs by serving as key intermediates or active pharmaceutical ingredients (APIs). The synthesis and practical resolution of such intermediates are crucial for the production of high-purity, enantiomerically enriched pharmaceuticals (Mathad, Shinde, Ippar, Niphade, Panchangam, & Vankawala, 2011).
properties
IUPAC Name |
(1R)-1-(2-bromophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c1-6(10)7-4-2-3-5-8(7)9;/h2-6H,10H2,1H3;1H/t6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTGUFFHOKLEFK-FYZOBXCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1Br)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(2-Bromophenyl)ethanamine hydrochloride | |
CAS RN |
1187931-17-4 |
Source


|
| Record name | (1R)-1-(2-bromophenyl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[2-(2,4-Dichlorophenyl)-2-(thiophen-3-ylmethoxy)ethyl]imidazole;hydrochloride](/img/structure/B591757.png)


